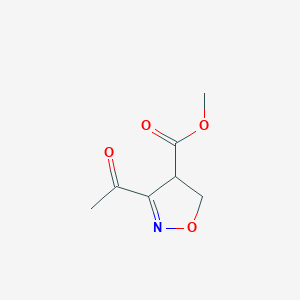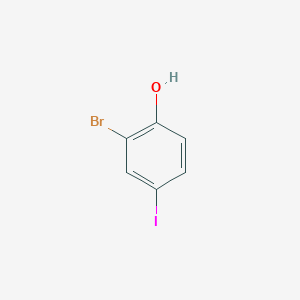
2-Bromo-4-iodophenol
概要
説明
2-Bromo-4-iodophenol is an organic compound with the molecular formula C6H4BrIO . It has an average mass of 298.904 Da and a monoisotopic mass of 297.848999 Da . It is used as a reactant in the synthesis of tetracyclic chromeno-indoles .
Synthesis Analysis
2-Bromo-4-iodophenol has been used as a reactant in the convergent synthesis of dihydrobenzofurans via urea ligand-enabled heteroannulation of 2-bromophenols with 1,3-dienes .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-iodophenol consists of a phenol group with bromine and iodine substituents . The compound has a density of 2.4±0.1 g/cm³, a boiling point of 280.0±30.0 °C at 760 mmHg, and a flash point of 123.2±24.6 °C .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4-iodophenol are not detailed in the search results, it is known to be a reactant in the synthesis of tetracyclic chromeno-indoles .Physical And Chemical Properties Analysis
2-Bromo-4-iodophenol has a density of 2.4±0.1 g/cm³, a boiling point of 280.0±30.0 °C at 760 mmHg, and a flash point of 123.2±24.6 °C . It also has a molar refractivity of 48.7±0.3 cm³, a polar surface area of 20 Ų, and a molar volume of 126.1±3.0 cm³ .科学的研究の応用
Application 1: Synthesis of Tetracyclic Chromeno-indoles
Specific Scientific Field
Organic Chemistry
Summary of the Application
2-Bromo-4-iodophenol is used as a reactant in the synthesis of tetracyclic chromeno-indoles . These compounds are of interest in organic chemistry due to their complex structure and potential biological activity.
Methods of Application or Experimental Procedures
While the exact procedures for this synthesis were not found, typically, these types of reactions involve the use of a suitable base and a catalyst under controlled temperature conditions. The reactants are mixed in a suitable solvent and the reaction is monitored until completion.
Results or Outcomes
The outcome of this reaction would be the formation of tetracyclic chromeno-indoles. However, the yield, purity, and exact structure of the product would depend on the specific conditions and reactants used in the synthesis.
Application 2: Convergent Synthesis of Dihydrobenzofurans
Summary of the Application
2-Bromo-4-iodophenol is used in the convergent synthesis of dihydrobenzofurans via urea ligand-enabled heteroannulation of 2-bromophenols with 1,3-dienes . Dihydrobenzofurans are a class of organic compounds that are often found in natural products and pharmaceuticals.
Methods of Application or Experimental Procedures
The exact procedures for this synthesis were not found in the available resources. However, the synthesis of dihydrobenzofurans typically involves the reaction of 2-bromophenols with 1,3-dienes in the presence of a urea ligand. The reaction conditions, such as temperature and solvent, would need to be optimized for the specific reactants and desired product.
Results or Outcomes
The outcome of this reaction would be the formation of dihydrobenzofurans. The yield, purity, and exact structure of the product would depend on the specific conditions and reactants used in the synthesis .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOEILWTHNQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623049 | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodophenol | |
CAS RN |
133430-98-5 | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

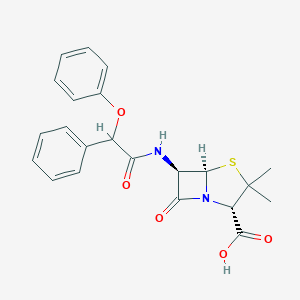
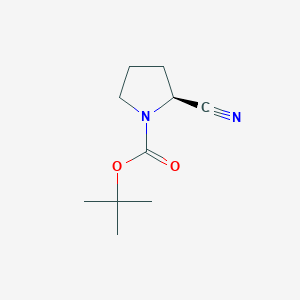
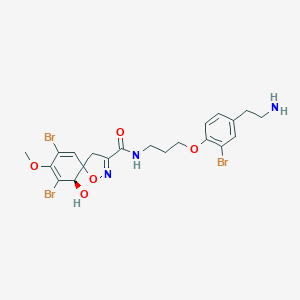
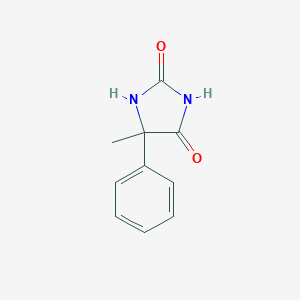

![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

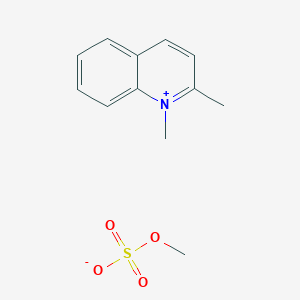
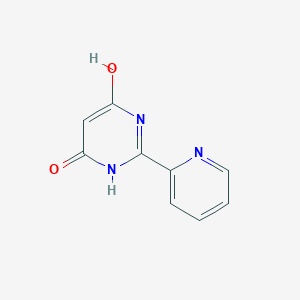
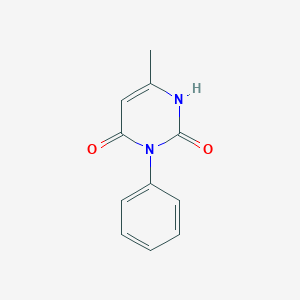
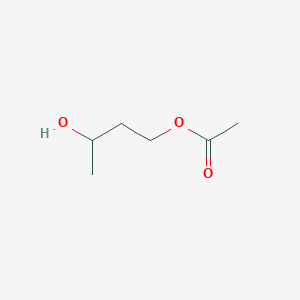
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
